N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
“N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. It is related to a class of compounds known as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of these compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include alkylation reactions . More specific information about the chemical reactions of “this compound” is not available in the search results.Scientific Research Applications
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, showing promise in the treatment of central nervous system (CNS) disorders. Their drug-likeness has been proven by some derivatives reaching late-stage clinical trials. Despite being primarily associated with CNS structures, recent patents suggest that phenylpiperazine compounds have the potential to serve as prototypes for a broad range of therapeutic areas. By modulating the basicity and substitution pattern of the phenylpiperazine moiety, researchers can achieve pharmacokinetic and pharmacodynamic improvements. This versatility underscores the need for diversified research into new therapeutic fields beyond CNS disorders (Maia, Tesch, & Fraga, 2012).
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds have been recognized for their significance as synthetic bacteriostatic antibiotics and have applications in treating bacterial infections. Beyond their historical use, sulfonamides have found their way into therapies for various conditions, including cancer, glaucoma, inflammation, and even Alzheimer’s disease. The research into sulfonamide inhibitors from 2013 to the present has expanded into areas such as tyrosine kinase and human immunodeficiency virus protease-1 (HIV-1) inhibitors. This illustrates the broad utility of sulfonamides in drug development and their ongoing relevance in creating valuable drugs and drug candidates for numerous health conditions (Gulcin & Taslimi, 2018).
Future Directions
Properties
IUPAC Name |
N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIIEISPJXLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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